molecular formula C14H21NO B2939596 N-(1-adamantylmethyl)prop-2-enamide CAS No. 1156698-12-2

N-(1-adamantylmethyl)prop-2-enamide

Cat. No.: B2939596
CAS No.: 1156698-12-2
M. Wt: 219.328
InChI Key: OGEVJDMQHJLWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylmethyl)prop-2-enamide: is a compound that features an adamantane moiety linked to a prop-2-enamide group Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantylmethyl)prop-2-enamide typically involves the reaction of adamantylmethylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Adamantylmethylamine + Acryloyl Chloride → this compound + HCl

The reaction is usually performed in an inert atmosphere to prevent the oxidation of the reactants and products. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-adamantylmethyl)prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
  • Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.
  • Reduction: Amines and alcohols.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-adamantylmethyl)prop-2-enamide is used as a building block in organic synthesis. Its rigid adamantane core provides steric hindrance, making it useful in the synthesis of complex molecules and polymers with unique properties.

Biology: In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its structure allows for the exploration of interactions with proteins and other biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that require a rigid and bulky moiety to interact with specific biological targets. Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a candidate for further investigation.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings that benefit from the rigidity and stability of the adamantane core.

Comparison with Similar Compounds

  • N-(1-adamantyl)acrylamide
  • N-(1-adamantylmethyl)acrylamide
  • N-(1-adamantylmethyl)prop-2-ynamide

Comparison: N-(1-adamantylmethyl)prop-2-enamide is unique due to the presence of both the adamantane moiety and the prop-2-enamide group. This combination imparts distinct properties, such as increased rigidity and potential for specific interactions with biological targets. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-(1-adamantylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-13(16)15-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,1,3-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEVJDMQHJLWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.